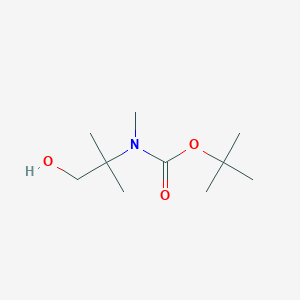

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate

Descripción

tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl group, a methyl-substituted carbamate nitrogen, and a hydroxyl-bearing 2-methylpropan-2-yl moiety. Its molecular formula is C₁₁H₂₁NO₃ (MW: 215.29 g/mol). The hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity, while the tert-butyl group confers steric bulk and lipophilicity. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where controlled reactivity and stability are critical .

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11(6)10(4,5)7-12/h12H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQZYYCXXXYLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103931-43-6 | |

| Record name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-1-hydroxy-2-methylpropan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: The major product is a carbonyl compound.

Reduction: The major product is an amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is used as a reagent in enzyme assays and as a substrate in biochemical studies. Its ability to interact with various enzymes makes it valuable in studying enzyme kinetics and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate functional group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Functional Group Variations

tert-Butyl N-(1-aminopropan-2-yl)-N-methylcarbamate

- Molecular Formula : C₉H₂₀N₂O₂

- Molecular Weight : 188.27 g/mol

- Key Differences: Replaces the hydroxyl group with an amino (-NH₂) group.

- Implications: Increased basicity due to the amino group, enhancing solubility in acidic media. Potential for acylation or alkylation reactions, unlike the hydroxyl analog. Reduced hydrogen-bonding capacity compared to the hydroxyl derivative, affecting crystallinity .

tert-Butyl N-(1-fluoropropan-2-yl)-N-methylcarbamate

- Molecular Formula: C₁₀H₁₈FNO₂

- Molecular Weight : 203.26 g/mol

- Key Differences : Substitutes hydroxyl with fluorine.

- Implications :

tert-Butyl N,N-Diallylcarbamate

- Molecular Formula: C₁₁H₁₉NO₂

- Molecular Weight : 197.27 g/mol

- Key Differences : Replaces both methyl and hydroxyl groups with allyl (-CH₂CH=CH₂) substituents.

- Implications: Allyl groups enable participation in radical or Michael addition reactions. Reduced polarity compared to hydroxyl-containing analogs, decreasing water solubility. Potential use in polymer chemistry due to unsaturated bonds .

Structural and Physical Properties

Actividad Biológica

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate (CAS Number: 1103931-43-6) is a chemical compound characterized by its unique functional groups, including a tert-butyl group, a hydroxy group, and a carbamate moiety. Its molecular formula is C9H19NO3, and it has garnered attention in both synthetic chemistry and biological research due to its diverse applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxy and carbamate functional groups are crucial for binding to these targets, leading to modulation of their activity. This compound is particularly noted for its potential role in enzyme kinetics and mechanisms, making it valuable in biochemical studies.

Applications in Research

- Enzyme Assays : The compound is utilized as a reagent in various enzyme assays, helping researchers understand enzyme kinetics.

- Biochemical Studies : It serves as a substrate in studies aimed at elucidating biochemical pathways.

- Therapeutic Potential : Investigations are ongoing regarding its potential as a lead compound for drug development targeting specific enzymes or receptors.

Case Studies

Recent studies have highlighted the protective effects of related compounds on astrocytes against amyloid beta peptide (Aβ) toxicity. For instance, one study demonstrated that a derivative of this compound exhibited moderate protective activity against Aβ-induced cell death in astrocytes, suggesting potential neuroprotective properties relevant to Alzheimer's disease research .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | IC50 (nM) | Observed Effects |

|---|---|---|---|

| This compound | Enzyme inhibition | Not specified | Potential neuroprotective effects |

| M4 (related compound) | β-secretase and acetylcholinesterase inhibitor | 15.4 | Inhibition of Aβ aggregation and improved astrocyte viability |

Chemical Reactions

This compound can undergo various chemical reactions, which include:

- Oxidation : The hydroxy group can be oxidized to form a carbonyl group.

- Reduction : The carbamate group may be reduced to yield an amine.

- Substitution : The tert-butyl group can be substituted with other functional groups.

Common reagents used for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Q & A

Q. What are the primary synthetic routes for tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-methylcarbamate, and how are reaction conditions optimized?

The compound is typically synthesized via carbamate protection using tert-butoxycarbonyl (Boc) chemistry. A common method involves reacting a hydroxylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or THF). Reaction times vary from several hours to overnight, with temperature control (0–25°C) critical to prevent side reactions. Yield optimization requires monitoring pH and solvent choice to enhance selectivity .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Structural confirmation relies on characteristic NMR signals:

- ¹H NMR : Peaks for tert-butyl groups (~1.3–1.5 ppm), methyl groups on the propanol moiety (~1.2–1.4 ppm), and hydroxy protons (broad signal at ~2.5–3.5 ppm, depending on solvent).

- ¹³C NMR : Carbamate carbonyl (~155–160 ppm), tert-butyl carbons (~28–30 ppm for CH₃, ~80 ppm for quaternary C). Discrepancies in chemical shifts may indicate impurities or stereochemical variations, necessitating cross-validation with mass spectrometry (HRMS) .

Q. What functional groups dictate the compound’s reactivity, and how do they influence stability?

Key functional groups include:

- Carbamate (Boc) : Hydrolyzes under acidic conditions (e.g., TFA in DCM) to release the amine. Stable in basic/neutral environments.

- Hydroxy group : Participates in hydrogen bonding, affecting solubility and biological interactions.

- Methyl branches : Enhance steric hindrance, slowing nucleophilic attacks. Stability studies (TGA/DSC) are recommended to assess thermal degradation thresholds .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in large-scale synthesis?

- Temperature : Lower temperatures (0–5°C) reduce side reactions but prolong reaction times.

- Solvent : Switch from THF to acetonitrile improves solubility of intermediates.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) accelerates Boc protection by stabilizing the transition state.

- Workup : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents. Pilot-scale trials with inline pH monitoring are advised .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or polymorphism. Solutions include:

- Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Comparing experimental data with computational predictions (DFT-based NMR simulations).

- Conducting 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes)?

- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on hydrogen-bond interactions with the hydroxy and carbamate groups.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip.

- Enzyme Inhibition Assays : Measure IC₅₀ values under physiological pH and temperature, using fluorogenic substrates for real-time kinetics .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term : Store at –20°C in anhydrous DMSO to prevent hydrolysis.

- Long-term : Lyophilization in amber vials under argon extends shelf life (>12 months).

- In solution : Degradation accelerates above 25°C or in protic solvents (e.g., methanol). Regular HPLC purity checks are recommended .

Q. What safety protocols are critical during handling and disposal?

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Neutralize acidic/basic residues before incineration. Follow EPA guidelines for organic carbamate waste .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like tert-butyl N-(1-methoxypropan-2-yl)carbamate?

| Property | tert-Butyl N-(1-hydroxy-...) -N-methylcarbamate | tert-Butyl N-(1-methoxy...)carbamate |

|---|---|---|

| Solubility | Moderate in polar solvents (DMSO, MeOH) | Higher in non-polar solvents (DCM) |

| Bioactivity | Potential enzyme inhibition via H-bonding | Lower due to methoxy group |

| Stability | Prone to hydrolysis in acidic conditions | More stable under acidic pH |

| Functional differences highlight the hydroxy group’s role in target engagement, while methoxy analogs prioritize synthetic versatility . |

Methodological Innovations

Q. Can computational tools predict optimal reaction pathways for derivatives of this compound?

Yes. Platforms like ICReDD integrate quantum chemical calculations (e.g., Gaussian) with machine learning to predict reaction outcomes. For example, transition-state modeling identifies energy barriers for Boc deprotection, enabling solvent/catalyst selection to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.